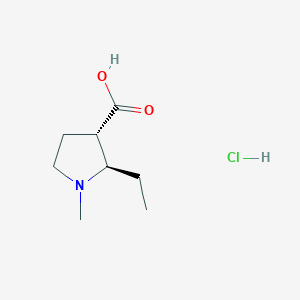
2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a hydroxyimino group at the 2-position and a carboxylic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the hydroxyimino and carboxylic acid groups. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions to form the thiazole ring. The hydroxyimino group can be introduced via oximation reactions using hydroxylamine derivatives, while the carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized thiazole derivatives.
Wirkmechanismus
The mechanism of action of 2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds and other interactions with target proteins, while the thiazole ring can participate in π-π stacking and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-Aminothiazole-5-carboxylic acid: Contains an amino group instead of a hydroxyimino group, leading to different reactivity and biological activity.
2-Methylthiazole-5-carboxylic acid: Contains a methyl group instead of a hydroxyimino group, affecting its chemical properties and applications.
The uniqueness of this compound lies in the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C5H4N2O3S |
|---|---|
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
2-(hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3S/c8-5(9)3-1-6-4(11-3)2-7-10/h1-2,10H,(H,8,9) |
InChI-Schlüssel |
HSFADGKEDQBIDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)C=NO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


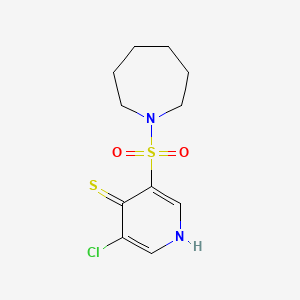
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde](/img/structure/B11818639.png)
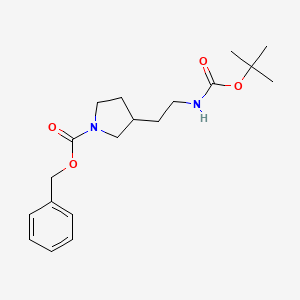

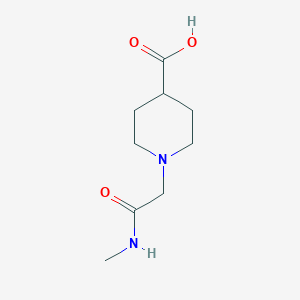
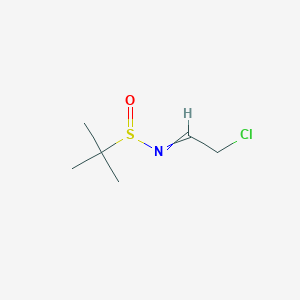

![rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo](/img/structure/B11818665.png)
